molecular formula C18H17FN2OS B3009998 4-fluoro-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide CAS No. 687570-13-4

4-fluoro-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide

Cat. No. B3009998
CAS RN: 687570-13-4
M. Wt: 328.41
InChI Key: FBTZPPXRQYQKPC-UHFFFAOYSA-N
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Description

Indole is a heterocyclic compound that is found in many important synthetic drug molecules . It has a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Benzamide is another common component in many bioactive compounds.


Synthesis Analysis

The synthesis of indole derivatives often involves electrophilic substitution due to the excessive π-electrons delocalization . The specific synthesis process for “4-fluoro-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide” is not available in the literature I have access to.

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological target it interacts with. Indole derivatives have been found to bind with high affinity to multiple receptors , but the specific mechanism of action for “4-fluoro-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide” is not available in the literature I have access to.

Future Directions

The future research directions for a compound depend on its biological activity and potential therapeutic applications. Given the wide range of biological activities associated with indole derivatives , “4-fluoro-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide” could potentially be explored for various therapeutic applications.

properties

IUPAC Name

4-fluoro-N-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2OS/c1-12-17(15-4-2-3-5-16(15)21-12)23-11-10-20-18(22)13-6-8-14(19)9-7-13/h2-9,21H,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTZPPXRQYQKPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)SCCNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide

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